2,4,5,6-Tetramethylpyridin-3-ol
Description
2,4,5,6-Tetramethylpyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3 and methyl substituents at positions 2, 4, 5, and 5. This substitution pattern creates significant steric hindrance around the hydroxyl group, influencing its reactivity and physical properties. The methyl groups are electron-donating via inductive effects, which may moderately reduce the acidity of the hydroxyl group compared to pyridinols with stronger electron-donating substituents (e.g., methoxy). The compound’s hydrophobicity is likely elevated due to the four methyl groups, impacting solubility in polar solvents .
Properties
IUPAC Name |
2,4,5,6-tetramethylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-5-6(2)9(11)8(4)10-7(5)3/h11H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNDPWYEACZSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetramethylpyridin-3-ol can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting from 3-hydroxypyridine, methylation can be carried out using methyl iodide in the presence of a strong base like sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent such as dimethylformamide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon can be employed to facilitate the methylation reactions. The process parameters, including temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetramethylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2,4,5,6-tetramethylpyridine-3-one, while reduction can produce 2,4,5,6-tetramethylpyridin-3-amine.
Scientific Research Applications
2,4,5,6-Tetramethylpyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetramethylpyridin-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the methyl groups can affect the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
- Structure : Features a pinacol boronate ester at position 6 and a hydroxyl group at position 3 .
- Key Differences: Functional Groups: The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a property absent in 2,4,5,6-Tetramethylpyridin-3-ol. Applications: Used as a building block in medicinal chemistry for bioconjugation, unlike the methyl-dominated analog .
5,6-Dimethoxypyridin-3-ol
- Structure : Contains methoxy groups at positions 5 and 6, with a hydroxyl group at position 3 .
- Key Differences :
- Electronic Effects : Methoxy groups donate electrons via resonance, increasing the hydroxyl group’s acidity compared to methyl substituents.
- Solubility : Higher polarity due to methoxy groups likely enhances water solubility relative to the methylated analog.
- Reactivity : The reduced steric bulk at positions 5 and 6 may facilitate electrophilic substitution reactions.
3-Iodo-2,5,6-trimethoxypyridin-4-ol
- Structure : Includes an iodine atom at position 3, methoxy groups at positions 2, 5, and 6, and a hydroxyl group at position 4 .
- Key Differences :
- Substituent Position : Hydroxyl at position 4 alters hydrogen-bonding interactions and electronic distribution compared to position 3 in the target compound.
- Reactivity : The iodine atom serves as a leaving group, enabling nucleophilic aromatic substitution, a pathway inaccessible to the methyl-substituted compound.
- Steric Profile : Trimethoxy substitution may create a less crowded environment than the tetramethyl structure.
Comparative Data Table
Research Findings and Insights
- Acidity Trends: Methoxy-substituted pyridinols (e.g., 5,6-Dimethoxypyridin-3-ol) exhibit greater hydroxyl acidity than methylated analogs due to resonance stabilization of the deprotonated form .
- Steric Limitations : The tetramethyl substitution in this compound imposes steric constraints, reducing accessibility for reactions at the hydroxyl group .
- Functional Group Utility : Boronate- and iodo-substituted derivatives highlight the importance of tailored functionalization for specific synthetic applications (e.g., cross-coupling vs. nucleophilic substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
